N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride
Description
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and an aniline derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOFHWMZZCXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride typically involves a multi-step process. One common method includes the reaction of N,N-diethylaniline with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the intermediate N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[(pyridin-4-ylmethylamino)methyl]aniline
- N,N-diethyl-4-[(pyridin-2-ylmethylamino)methyl]aniline
- N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]benzamide
Uniqueness
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
